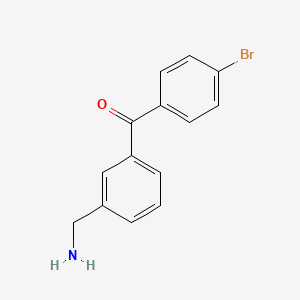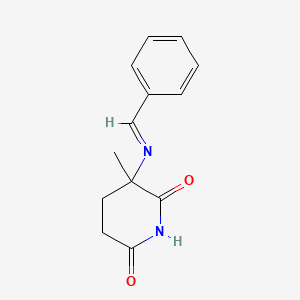
3-Chloro-6-(difluoromethyl)-2-hydroxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-(difluoromethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with chlorine and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(difluoromethyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and difluoromethylating agents.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-6-(difluoromethyl)pyridin-2(1H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(difluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form the corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
Substitution: Products include substituted pyridines with various functional groups.
Oxidation: N-oxides of the pyridine ring.
Reduction: Amines derived from the reduction of the pyridinone ring.
Scientific Research Applications
3-Chloro-6-(difluoromethyl)pyridin-2(1H)-one has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to interfere with biological pathways in pests.
Material Science: It is explored for use in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(difluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and difluoromethyl groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, leading to the disruption of normal biological functions.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-pyridinone: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
6-(Difluoromethyl)pyridin-2(1H)-one: Lacks the chlorine atom, affecting its substitution reactions and biological activity.
3-Bromo-6-(difluoromethyl)pyridin-2(1H)-one:
Uniqueness
3-Chloro-6-(difluoromethyl)pyridin-2(1H)-one is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in pharmaceuticals, agrochemicals, and material science.
Properties
Molecular Formula |
C6H4ClF2NO |
|---|---|
Molecular Weight |
179.55 g/mol |
IUPAC Name |
3-chloro-6-(difluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H4ClF2NO/c7-3-1-2-4(5(8)9)10-6(3)11/h1-2,5H,(H,10,11) |
InChI Key |
NZSVVMPRIVUKDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



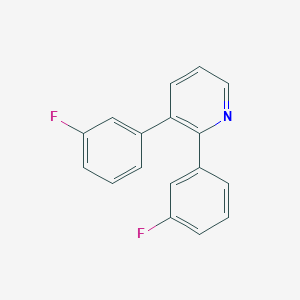

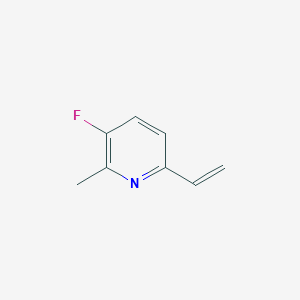
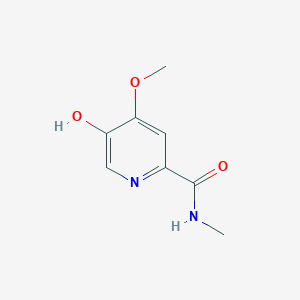
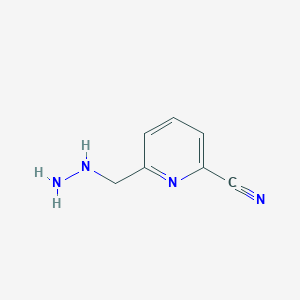
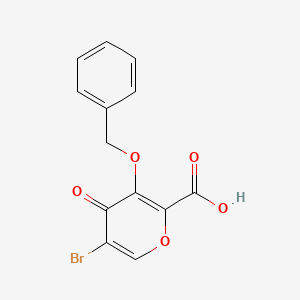
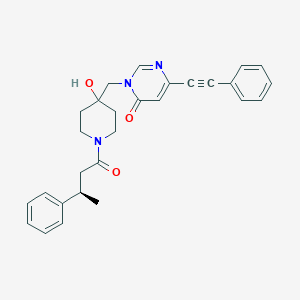
![Tricyclo[2.1.0.02,5]pentan-3-one](/img/structure/B12965310.png)
